Vat orange 26
Description
However, extensive research on structurally and functionally related vat orange dyes (e.g., Vat Orange 1, 3, and 9) is available. These compounds belong to the anthraquinone-based vat dye family, widely used in organic electronics due to their electrochemical stability, film-forming properties, and semiconducting behavior. This article will focus on these analogs, as they share critical features with Vat Orange 26, such as redox activity and applicability in organic field-effect transistors (OFETs) .
Properties
CAS No. |
12237-49-9 |
|---|---|
Molecular Formula |
N4O12Th |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Morphological Properties
Vat orange dyes exhibit variations in molecular substituents and crystallinity, influencing their thin-film morphology. Atomic force microscopy (AFM) studies reveal distinct surface roughness (root-mean-square, rms) for thin films (80 nm thickness):
- Vat Orange 1 : rms = 12.5 nm
- Vat Orange 3 : rms = 15.1 nm
- Vat Orange 9 : rms = 20.4 nm
The smoother surface of Vat Orange 1 suggests superior film uniformity, critical for charge transport in OFETs, while Vat Orange 9’s higher roughness correlates with device instability .
Electrochemical Behavior
Cyclic voltammetry (CV) highlights differences in reduction/oxidation potentials and reversibility:
| Compound | Reduction Onset Potential (V) | Oxidation Peaks (Irreversible) | Delamination Upon Reduction |
|---|---|---|---|
| Vat Orange 1 | -0.57 | Two irreversible waves | Partial film delamination |
| Vat Orange 3 | -0.50 | Two irreversible waves | Partial film delamination |
| Vat Orange 9 | -0.70 | Two irreversible waves | Partial film delamination |
OFET Performance Metrics
Field-effect mobility (μ) and device characteristics vary significantly:
| Compound | Field-Effect Mobility (cm²/V·s) | Leakage Current Issues |
|---|---|---|
| Vat Orange 1 | 0.0023 | Minimal |
| Vat Orange 3 | 0.0018 | Moderate |
| Vat Orange 9 | Not measurable | Severe |
Vat Orange 1 demonstrates the highest mobility (0.0023 cm²/V·s), attributed to its smoother film morphology. Vat Orange 9’s output characteristics were obscured by severe leakage currents, rendering mobility calculations impractical .
Functional Implications
- Vat Orange 1 : Optimal for OFETs due to balanced mobility and film stability.
- Vat Orange 9: Limited utility in electronics due to morphological defects and instability.
Critical Analysis of Research Limitations
Film Delamination : All three dyes exhibit partial delamination during electrochemical reduction, necessitating substrate modifications or protective coatings for long-term applications .
Morphology-Property Relationships : Roughness directly impacts device performance, underscoring the need for deposition technique refinement (e.g., vacuum sublimation parameters) .
Leakage Currents : High leakage in Vat Orange 9 devices highlights material-specific limitations, urging exploration of doping or bilayer architectures .
Q & A
Basic: What spectroscopic and crystallographic techniques are recommended for characterizing the molecular structure of Vat Orange 26?
Answer:
To characterize this compound, employ a combination of X-ray powder diffraction (XRPD) to analyze crystallinity and phase purity, atomic force microscopy (AFM) to assess surface morphology and roughness, and Fourier-transform infrared spectroscopy (FTIR) to identify functional groups. For thin-film applications, vacuum sublimation followed by XRPD can validate structural integrity post-deposition . Cross-reference results with computational simulations (e.g., VESTA software) to confirm molecular packing and crystal lattice alignment .
Basic: How should researchers design experiments to evaluate the thermal and photochemical stability of this compound in ambient and controlled environments?
Answer:
Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to measure decomposition temperatures and phase transitions under varying humidity and temperature. For photostability, expose samples to controlled UV-Vis irradiation and monitor degradation via UV-Vis spectroscopy and high-performance liquid chromatography (HPLC) . Include control groups with inert atmospheres (e.g., nitrogen) to isolate oxidative vs. photolytic pathways .
Advanced: What methodologies address contradictions in reported charge carrier mobility values for this compound in organic field-effect transistors (OFETs)?
Answer:
Contradictions often arise from substrate-dependent film morphology or dielectric leakage. Standardize OFET fabrication by:
- Using combo dielectrics (e.g., Al₂O₃ + TTC) to minimize leakage .
- Quantifying surface roughness via AFM (target RMS <15 nm for optimal charge transport) .
- Validating mobility calculations using transfer curve saturation regimes and excluding output characteristics with leakage artifacts .
Publish raw data (e.g., I-V curves) alongside processed results to enhance reproducibility.
Advanced: How can computational models predict the optoelectronic properties of this compound, and what experimental validations are critical?
Answer:
Apply density functional theory (DFT) to simulate HOMO-LUMO gaps and charge distribution. Validate predictions with UV-Vis-NIR spectroscopy and cyclic voltammetry . For thin-film devices, correlate simulated crystal orientations (e.g., using VESTA) with experimental XRPD patterns to confirm packing efficiency . Discrepancies between theoretical and empirical bandgaps may indicate intermolecular interactions not captured in isolated-molecule models, necessitating molecular dynamics (MD) simulations .
Advanced: What strategies optimize the integration of this compound into dye-sensitized solar cells (DSSCs) while mitigating recombination losses?
Answer:
- Use TiO₂ nanotube arrays functionalized with this compound to enhance dye adsorption and electron injection efficiency.
- Characterize recombination kinetics via electrochemical impedance spectroscopy (EIS) and open-circuit voltage decay (OCVD) .
- Introduce co-adsorbents (e.g., chenodeoxycholic acid) to reduce aggregation-induced recombination .
- Compare incident photon-to-current efficiency (IPCE) across spectral ranges to identify optimal light-harvesting configurations.
Methodological: How should researchers structure a data management plan (DMP) for studies involving this compound?
Answer:
A robust DMP must include:
- Metadata standards : Document synthesis conditions, characterization tools, and environmental variables (e.g., humidity during AFM).
- Storage protocols : Use FAIR-compliant repositories for raw spectra, XRD files, and device performance data .
- Ethical considerations : Disclose any hazardous synthesis byproducts and disposal methods.
- Collaboration frameworks : Share datasets via platforms like Zenodo or Figshare with CC-BY licenses to facilitate replication .
Methodological: What statistical approaches resolve batch-to-batch variability in this compound synthesis?
Answer:
Implement design of experiments (DoE) to isolate critical variables (e.g., reaction temperature, precursor purity). Use multivariate analysis (MVA) to correlate synthesis parameters with performance metrics (e.g., OFET mobility, DSSC efficiency). For outlier detection, apply Grubbs' test to spectral or chromatographic data, and repeat syntheses under flagged conditions to confirm reproducibility .
Foundational: What are the key gaps in current literature on this compound that warrant further investigation?
Answer:
- Long-term stability under operational stresses (e.g., continuous UV exposure in DSSCs).
- Interfacial interactions in heterostructures (e.g., this compound/graphene hybrids).
- Scalable purification methods to achieve >99.5% purity for industrial-grade applications (non-commercial focus).
Prioritize comparative studies with structurally analogous vat dyes (e.g., Vat Orange 3, 9) to identify structure-property trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
